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molecular formula C9H8BrNO4 B161313 Methyl 2-(bromomethyl)-4-nitrobenzoate CAS No. 133446-99-8

Methyl 2-(bromomethyl)-4-nitrobenzoate

Cat. No. B161313
M. Wt: 274.07 g/mol
InChI Key: PGNKFDOPHHNVNF-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

2-methyl-4-nitrobenzoic acid methyl ester (696 mg, 3.57 mmol), azobisisbutyronitrile (58.6 mg, 0.357 mmol) and N-bromosuccinimide (785 mg, 4.46 mmol) were suspended in carbon tetrachloride (35 mL) in a sealed tube. The above mixture was flushed with nitrogen for 5 minutes and heated at 80° C. for 22 hours. After cooling, the solid was filtered off and the filtrate was concentrated to dryness to obtain the crude product methyl 2-(bromomethyl)-4-nitrobenzoate as a light-brown solid, which was used for the next step without purification.
Quantity
696 mg
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH3:13].[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:13][C:5]1[CH:6]=[C:7]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
696 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)[N+](=O)[O-])C)=O
Name
Quantity
785 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above mixture was flushed with nitrogen for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrCC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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